3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride
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Overview
Description
3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-tert-butyl-2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Piperidine Ring Formation: The chlorophenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy group.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chlorophenoxy moiety can participate in binding interactions with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: A piperidine derivative with a tert-butoxycarbonyl protecting group.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Another piperidine derivative used in organic synthesis.
Uniqueness
3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.
Properties
Molecular Formula |
C16H25Cl2NO |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-6-7-15(14(17)9-13)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H |
InChI Key |
AJQUOLBSBLDUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl |
Origin of Product |
United States |
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